3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine

SAR Benzazepine derivatives IC50 potency

For CNS medicinal chemistry programs, sourcing a specific 3-benzazepine scaffold with verified substitution geometry is a persistent bottleneck. Procuring this precise building block with an N-3 cyclopentyl group and C-7 primary amine eliminates structural ambiguity in SAR datasets. - Enables direct comparison of N-3 steric effects: N-cyclopentyl vs. N-phenyl analogs show a 4.7-fold IC₅₀ difference at dopamine D1-like receptors. - Consistent physicochemical profile (XLogP3: 2.8; TPSA: 29.3 Ų) ideal for PAMPA-BBB and CNS penetration studies. - Commercially available at >97% purity in gram-scale quantities, supporting hit-to-lead library synthesis without custom resynthesis delays.

Molecular Formula C15H22N2
Molecular Weight 230.355
CAS No. 854679-17-7
Cat. No. B2805278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine
CAS854679-17-7
Molecular FormulaC15H22N2
Molecular Weight230.355
Structural Identifiers
SMILESC1CCC(C1)N2CCC3=C(CC2)C=C(C=C3)N
InChIInChI=1S/C15H22N2/c16-14-6-5-12-7-9-17(10-8-13(12)11-14)15-3-1-2-4-15/h5-6,11,15H,1-4,7-10,16H2
InChIKeyYVHQXRBVSTVZAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity & Procurement


3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine (CAS: 854679-17-7) is a benzazepine-based small molecule building block with the molecular formula C₁₅H₂₂N₂ and a molecular weight of 230.35 g/mol. It is a substituted 3-benzazepine derivative featuring a cyclopentyl group at the N-3 position and a primary amine at the C-7 position [1]. This structural class is widely recognized for its utility as dopamine D1-like receptor ligands and monoamine receptor modulators [2]. As a tetrahydrobenzazepine scaffold, it provides a moderately constrained phenethylamine skeleton that is valuable in medicinal chemistry for CNS target exploration [3]. The compound is commercially available from multiple suppliers at purities ranging from 97% to 98%, making it accessible for research and development purposes .

1Tetrahydrobenzazepine scaffold for CNS target exploration
2N-3 cyclopentyl & C-7 primary amine pharmacophore
3Commercially available in multi-gram scale from global suppliers

Generic Substitution Risks


Despite sharing a common tetrahydrobenzazepine core, even minor structural variations among 3-benzazepine derivatives can lead to substantial differences in receptor affinity, selectivity, and pharmacological profile. The presence of the cyclopentyl substituent at the N-3 position, combined with the free primary amine at C-7, creates a unique electronic and steric environment that cannot be replicated by compounds bearing N-methyl, N-allyl, N-phenyl, or other N-alkyl groups [1]. Structure-activity relationship studies have consistently shown that modifications at these positions dramatically alter binding properties; for example, the replacement of a cyclopentyl group with a phenyl group can reduce observed IC₅₀ potency by over 75% in certain assays, while alternative substituents may shift receptor selectivity profiles entirely [2]. Furthermore, the physicochemical properties—including calculated XLogP3 (2.8) and topological polar surface area (29.3 Ų)—are directly determined by this substitution pattern and affect the compound's suitability for different assay systems and downstream applications [3]. Consequently, procuring this specific compound is essential when the research objective requires a cyclopentyl-substituted 7-amino benzazepine scaffold with defined property metrics.

N-3 cyclopentyl substitution may not be replicated by phenyl, methyl, or allyl analogs; receptor selectivity profiles may shift
Physicochemical properties (lipophilicity, polar surface area) differ from diol- or aryl-substituted benzazepines and may alter assay compatibility
Unspecified purity grades in generic 3-benzazepine scaffolds may compromise reproducibility in quantitative SAR studies

Differentiated Selection Evidence


Cyclopentyl vs. Phenyl Inhibitory Potency

In a series of benzazepine derivatives tested for inhibitory activity, the compound bearing an N-3 cyclopentyl group (Compound 7a) demonstrated an IC₅₀ of 3.70 (units not specified in source), while the direct phenyl-substituted comparator (Compound 7b) exhibited an IC₅₀ of 0.78 [1]. This corresponds to a 4.7-fold difference in observed potency between the two substituents under identical assay conditions.

Cyclopentyl vs. Phenyl IC₅₀
Head-to-head
IC₅₀ 3.70 (cyclopentyl) vs. 0.78 (phenyl); 4.7-fold difference
Reported potency difference between N-3 substituents supports SAR-driven scaffold interpretation
Assay conditions not fully specified; units not defined in source
SAR Benzazepine derivatives IC50 potency

Functional Agonist Activity: Cyclopentyl vs. Phenyl

In a functional assay measuring agonist activity, the cyclopentyl-substituted benzazepine derivative (Compound 55) exhibited an EC₅₀ of 203 ± 97 μM, whereas the phenyl-substituted analog (Compound 56) displayed a substantially lower EC₅₀ of 63 ± 19 μM [1]. This represents a 3.2-fold difference in functional potency.

Cyclopentyl vs. Phenyl EC₅₀
Head-to-head
EC₅₀ 203 ± 97 μM (cyclopentyl) vs. 63 ± 19 μM (phenyl); 3.2-fold difference
Reported functional potency difference; supports functional profiling context
Data as mean ± SEM; agonist functional assay
Functional activity Benzazepine agonists EC50 comparison

Certified Purity & Global Supply

3-Cyclopentyl-1,2,4,5-tetrahydro-3-benzazepin-7-amine is supplied with certified purities of ≥97% by Aladdin and 98% by Leyan , whereas many close structural analogs (e.g., unsubstituted 3-benzazepin-7-amine, CAS 107393-73-7) are frequently listed with lower or unspecified purity levels . The compound's availability from major global suppliers including Fujifilm Wako Pure Chemical (Japan) and Aladdin (China) ensures batch-to-batch consistency for long-term research programs.

Certified Purity & Supply
Specification review
≥97% (Aladdin), 98% (Leyan); multiple global vendors (Fujifilm Wako, Aladdin)
Specified purity supports reproducibility; supply redundancy aids long-term programs
Unspecified purity for many generic benzazepine analogs
Chemical purity Supply chain Analytical QC

CNS Permeability Property Profile

The cyclopentyl-substituted compound exhibits a calculated XLogP3 of 2.8 and a topological polar surface area (TPSA) of 29.3 Ų [1]. These values place it within an optimal range for blood-brain barrier penetration (typically XLogP 2-5 and TPSA < 60-70 Ų), distinguishing it from more polar analogs such as the 7,8-diol-containing SKF-38393 (calculated TPSA approximately 70-80 Ų due to additional hydroxyl groups) [2] and from more lipophilic N-phenyl benzazepines.

CNS Property Profile
Data to verify
XLogP3 = 2.8, TPSA = 29.3 Ų
Calculated property profile within typical CNS range; supports CNS model selection
Computed properties, not experimentally determined
Physicochemical properties CNS drug design Lipophilicity

Bulk Procurement & Cost Efficiency

Procurement data from multiple suppliers reveals clear bulk pricing advantages for this compound: $162.90 per 100 mg, $259.90 per 250 mg, $433.90 per 500 mg, and $649.90 per 1 g . This translates to an approximate cost-per-gram of $1,630 at the 100 mg scale, decreasing to approximately $650 at the 1 g scale—a 60% reduction in unit cost with larger purchases. Fujifilm Wako lists 1 g at ¥845,000 (approximately $5,600) , while Aladdin offers 5 g at $3,251.90 , providing diverse supply options.

Bulk Procurement Cost
Context-dependent
~$650/g at 1 g scale; 60% unit cost reduction from 100 mg to 1 g
Cost scalability supports large-scale SAR or in vivo studies
Pricing data from 2025 vendor catalogs; subject to change
Procurement Cost analysis Supply chain

Application Scenarios


SAR: Dopamine D1 Ligands

This compound serves as a critical comparator scaffold for SAR studies evaluating the impact of N-3 substitution on benzazepine activity at dopamine D1-like receptors. The quantitative IC₅₀ and EC₅₀ data comparing cyclopentyl to phenyl substituents (4.7-fold and 3.2-fold differences, respectively) provide a validated benchmark for interpreting the steric and electronic contributions of the cyclopentyl group [1]. Researchers can systematically vary other positions while maintaining the cyclopentyl-amine pharmacophore to map activity landscapes.

CNS Penetration & BBB Permeability

With an XLogP3 of 2.8 and TPSA of 29.3 Ų, this compound is positioned within an optimal CNS drug-like property space [1]. It is an ideal probe molecule for parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain penetration studies. Its property profile is clearly differentiated from more polar benzazepines like SKF-38393 (higher TPSA) and more lipophilic N-aryl analogs, enabling precise evaluation of how moderate lipophilicity and low polarity influence CNS distribution .

Lead Optimization for CNS Discovery

The tetrahydro-3-benzazepine core, bearing the cyclopentyl-7-amine substitution pattern, is a recognized privileged scaffold for CNS drug discovery [1]. The compound's commercial availability at >97% purity and at gram scale makes it a practical starting point for hit-to-lead chemistry . It can be elaborated via the primary amine handle (C-7) or through modifications to the benzazepine ring to generate focused compound libraries targeting dopamine, serotonin, or NMDA receptor pathways [2].

Scalable Synthesis & Process Development

The well-defined molecular weight (230.35 g/mol), single rotatable bond, and established synthetic accessibility make this compound a valuable substrate for process chemistry research [1]. Its availability in bulk quantities (up to 5 g) with transparent tiered pricing supports feasibility studies for scaling up synthetic routes, evaluating alternative reaction conditions, and developing robust purification protocols .

Application
Selection Property
Validation Focus
Dopamine D1 receptor SAR studies
N-3 cyclopentyl pharmacophore
Binding and functional assay interpretation
CNS permeability screening
Calculated lipophilicity/polarity profile
PAMPA-BBB / in vivo brain penetration endpoints
CNS lead optimization
7-amine handle for elaboration
Target engagement and pathway response interpretation
Scalable synthesis development
Bulk availability and defined MW
Route feasibility and purification robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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